![molecular formula C23H29NO4 B1389576 3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline CAS No. 1040682-00-5](/img/structure/B1389576.png)
3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline
Overview
Description
3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline (THFMBA) is a synthetic organic compound that has recently been gaining attention due to its potential applications in scientific research. THFMBA is a derivate of aniline, a commonly used aromatic amine. THFMBA has been studied for its potential use as a versatile reagent in organic synthesis, as well as its biochemical and physiological effects.
Scientific Research Applications
3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline has been studied for its potential applications in scientific research. It has been used as a versatile reagent in organic synthesis, as it can be used to synthesize a variety of compounds. In addition, this compound has been studied for its potential use as a fluorescent probe for the detection of proteins and other biomolecules. It has also been studied for its potential use in the synthesis of bioactive compounds, such as small molecule inhibitors of protein-protein interactions.
Mechanism of Action
The mechanism of action of 3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline is not yet fully understood. However, it is believed that its fluorescent properties are due to the presence of a fluorophore group, which is responsible for the absorption and emission of light. In addition, it is believed that the hydrophobic nature of the compound allows it to interact with proteins and other biomolecules, thus allowing it to be used as a fluorescent probe.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been studied extensively. However, some studies have shown that the compound has the potential to modulate the activity of certain enzymes, such as tyrosinase and cyclooxygenase-2. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
The use of 3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is commercially available. In addition, it is a relatively stable compound and is not easily degraded. The main limitation of this compound is its solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are several potential future directions for the use of 3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline in scientific research. First, further studies are needed to better understand the biochemical and physiological effects of the compound. In addition, further studies are needed to explore the potential use of this compound as a fluorescent probe for the detection of proteins and other biomolecules. Finally, further studies are needed to explore the potential use of this compound in the synthesis of bioactive compounds, such as small molecule inhibitors of protein-protein interactions.
properties
IUPAC Name |
3-(oxolan-2-ylmethoxy)-N-[[4-(oxolan-2-ylmethoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-4-19(14-21(5-1)28-17-23-7-3-13-26-23)24-15-18-8-10-20(11-9-18)27-16-22-6-2-12-25-22/h1,4-5,8-11,14,22-24H,2-3,6-7,12-13,15-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAUTJUGDLGDOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=C(C=C2)CNC3=CC(=CC=C3)OCC4CCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline](/img/structure/B1389494.png)
![N-[2-(4-Ethylphenoxy)propyl]-3-(heptyloxy)aniline](/img/structure/B1389495.png)
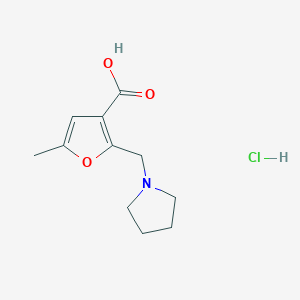
![3-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)propyl]-aniline](/img/structure/B1389498.png)
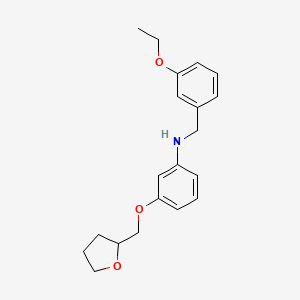
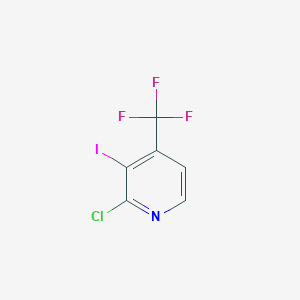
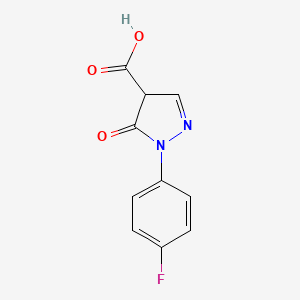

![Ethyl 1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxylate](/img/structure/B1389506.png)
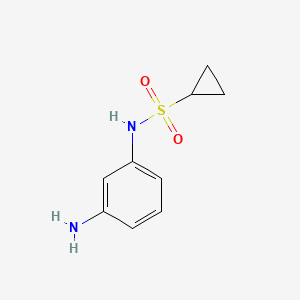
![Ethyl 2-[(tert-butoxycarbonyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate](/img/structure/B1389509.png)

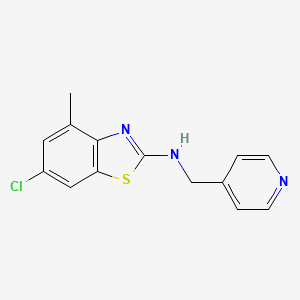
![5-[(4-Fluorobenzyl)oxy]isoquinoline-1-thiol](/img/structure/B1389515.png)